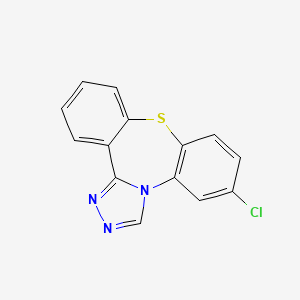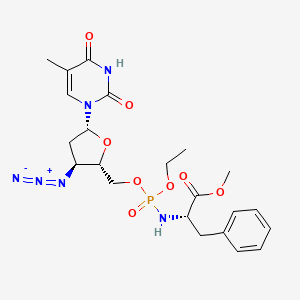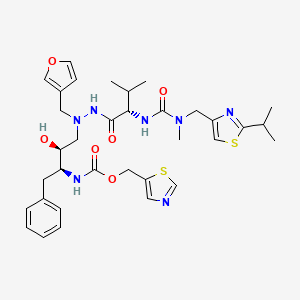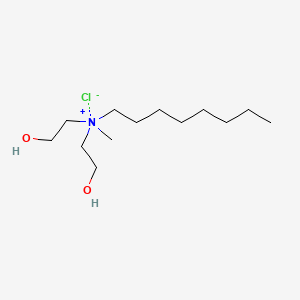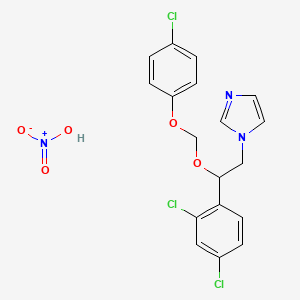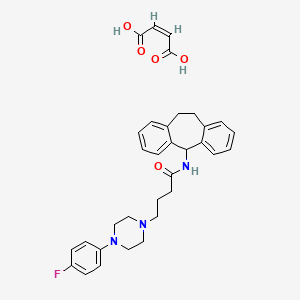
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)-1-piperazine intermediate.
Attachment of the Butyrylamino Group: The intermediate is then reacted with butyryl chloride in the presence of a base to introduce the butyrylamino group.
Cyclization: The resulting compound undergoes cyclization with dibenzo cycloheptene under acidic conditions to form the final product.
Formation of the Maleate Salt: The final step involves the reaction of the compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying conditions depending on the desired substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Benzyl(4-fluorophenyl)phenylphosphine oxide
Uniqueness
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is unique due to its specific structural features, such as the combination of a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
103379-33-5 |
|---|---|
Molekularformel |
C33H36FN3O5 |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)butanamide |
InChI |
InChI=1S/C29H32FN3O.C4H4O4/c30-24-13-15-25(16-14-24)33-20-18-32(19-21-33)17-5-10-28(34)31-29-26-8-3-1-6-22(26)11-12-23-7-2-4-9-27(23)29;5-3(6)1-2-4(7)8/h1-4,6-9,13-16,29H,5,10-12,17-21H2,(H,31,34);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
XVVYHOVUKZWTRC-BTJKTKAUSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


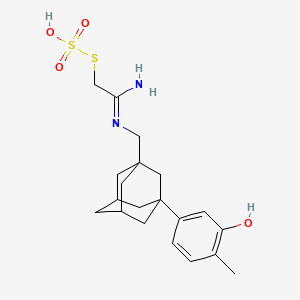

![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

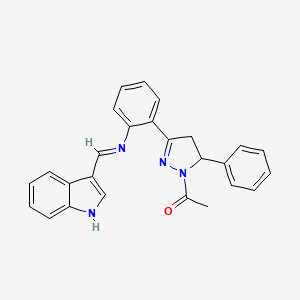
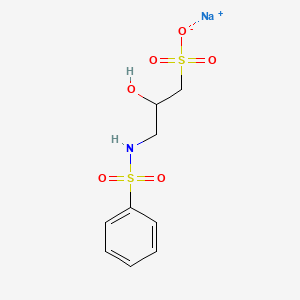

![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
